molecular formula C10H14ClNO B13268667 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13268667
M. Wt: 199.68 g/mol
InChI Key: VGQRQQCPIIKMFH-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is a secondary amino alcohol featuring a 3-chlorobenzyl group attached to a propanolamine backbone. Its molecular formula is C₁₀H₁₄ClNO (molecular weight: 199.68 g/mol). The compound is characterized by a hydroxyl group at the propan-1-ol position and a benzylamine moiety substituted with a chlorine atom at the meta position of the aromatic ring. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amine groups, and lipophilicity from the chlorinated aromatic ring.

Synthesis routes for similar compounds, such as the 4-chloro analog (2-{[(4-chlorophenyl)methyl]amino}propan-1-ol), involve microwave-assisted regioselective ring-opening of aziridines using lithium aluminium hydride (LiAlH₄) under controlled conditions . Safety protocols are critical due to the explosive risk associated with LiAlH₄ .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-8(7-13)12-6-9-3-2-4-10(11)5-9/h2-5,8,12-13H,6-7H2,1H3

InChI Key

VGQRQQCPIIKMFH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is a common method for synthesizing amines from carbonyl compounds. In the context of preparing 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, this approach involves reacting 3-(4-chlorophenyl)-1-propanone with ammonia or an amine source under reducing conditions.

Procedure:

  • React 3-(4-chlorophenyl)-1-propanone with an appropriate amine source (e.g., 3-chlorobenzylamine).
  • Introduce a reducing agent such as sodium borohydride in a solvent like ethanol.
  • Control the pH and modulate the temperature (40–60°C) to optimize the reaction.
  • Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purify the final product via column chromatography or recrystallization.

Nucleophilic Substitution

An alternative synthetic route involves nucleophilic substitution, where a halogenated precursor is reacted with an amine under basic conditions.

Procedure:

  • Start with a halogenated precursor like 3-chloro-3-(4-chlorophenyl)-1-propanol.
  • Displace the halogen with an amine (e.g., 3-chlorobenzylamine) under basic conditions.
  • Optimize the reaction conditions to favor the desired substitution product.
  • Purify the resulting 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol using standard techniques.

Synthesis of 3-dimethylamino-1-phenyl-(m-chlorophenyl)propan-2-ol

The process involves reacting m-chlorophenyl-phenylacetaldehyde with nitromethane in the presence of a base to yield 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol. The 3-nitro-l-phenyl-l-(m-chlorophenyl) propan-2-ol is reduced with hydrogen in the presence of Raney nickel to yield 3-amino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt. The 3-amino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt is dimethylated to yield 3-dimethylamino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt.

Reaction Conditions

Condition Details
Temperature The reaction is best started at a depressed temperature such as -10°C and then allowed to proceed at approximately ambient temperature such as 18 - 28°C. The temperature of reaction is suitably 0°C to 120°C, more suitably 10°C to 40°C and most conveniently at ambient temperature.
Pressure An elevated pressure of hydrogen is employed, such as 100 to 400 p.s.i, more suitably 200 to 300 p.s.i, for example 250 p.s.i. (gauge pressures). Lower pressures for example an atmospheric pressure,may be used but these lead to slower reactions.
Raney nickel ratio The ratio of Raney nickel employed to nitro compound to be reduced is from 2:1 to 1:10 more suitably from 1:1 to 1:4, for example about 1:2.
Alkali metal hydroxide The alkali metal hydroxide used is most suitably sodium or potassium hydroxide of which potassium hydroxide is preferred.
Solvent A lower (C 1-4 ) alkanol as solvent, for example ethanol or methanol. Other suitable solvents include aqueous lower alkanols.
Methylation If it is desired to methylate the primary amine subsequent to reduction this may be effected by reaction with formic acid and formaldehyde. Such reactions are generally effected at elevated temperature, for example at reflux point if excess formic acid and formaldehyde are used as solvent. formaldehyde for example as formalin, may be included in the hydrogenation.

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized compound. Key methods include:

  • NMR Spectroscopy : Use \$$^1H\$$ and \$$^13C\$$ NMR to confirm the structure. Expect diagnostic signals such as δ ~4.8 ppm for hydroxyl proton, δ ~3.3 ppm for amino protons, and aromatic protons at δ ~7.2–7.5 ppm. Absence of carbonyl carbons in \$$^13C\$$ NMR indicates successful reduction.
  • IR Spectroscopy : Look for characteristic peaks at ~3300 cm$$^{-1}$$ (N-H/O-H stretch) and ~1600 cm$$^{-1}$$ (aromatic C=C).
  • Mass Spectrometry (HRMS) : Use high-resolution mass spectrometry to confirm the molecular weight. For instance, the expected [M+H]$$^+$$ should be around 200.07 for C$$9$$H$${12}$$ClNO.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-one.

    Reduction: Formation of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and spectral differences between 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol and related compounds:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Spectral Data (NMR, IR)
2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol 3-Chloro benzyl C₁₀H₁₄ClNO 199.68 Aziridine ring opening (microwave, LiAlH₄) ¹H NMR: δ 7.3 (m, aromatic), 3.8 (m, -CH₂OH)
2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol 4-Chloro benzyl C₁₀H₁₄ClNO 199.68 Same as above ¹H NMR: δ 7.4 (d, aromatic)
2-Amino-1-(2,3-dichlorophenyl)propan-1-ol 2,3-Dichloro phenyl C₉H₁₁Cl₂NO 228.10 Not specified IR: O-H stretch ~3300 cm⁻¹
3-(3-Chloro-2-methylphenyl)-1-propanol 3-Chloro-2-methyl phenyl C₁₀H₁₃ClO 184.67 Not specified MS: m/z 185 [M+H]⁺
1-Amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol Piperazine + 3-chloro phenyl C₁₃H₂₀ClN₃O 269.77 Not specified ¹³C NMR: Peaks for piperazine carbons
Key Observations:

Substituent Position Effects: The 3-chloro substitution in the target compound results in distinct electronic effects compared to the 4-chloro analog. 2,3-Dichloro substitution () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

The methyl group in 3-(3-chloro-2-methylphenyl)-1-propanol () introduces steric hindrance, which could affect reactivity in substitution reactions .

Spectral and Analytical Data

  • ¹H NMR : Aromatic proton signals differ between 3-chloro (multiplet at δ 7.3) and 4-chloro (doublet at δ 7.4) analogs due to coupling patterns .
  • IR Spectroscopy: Hydroxyl stretches (~3300 cm⁻¹) are consistent across amino alcohols, but exact wavenumbers vary slightly with substituent electronic effects .

Biological Activity

2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, often referred to as 3-{[(3-chlorophenyl)methyl]amino}propan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is C10H14ClN, featuring a propanol backbone with a chlorophenyl group attached via an amino linkage. This structural configuration is crucial for its biological interactions and pharmacological properties.

Research indicates that 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol interacts with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming stable complexes that prevent substrate binding. This mechanism is vital for its potential therapeutic applications in treating conditions like depression and anxiety.
  • Receptor Modulation : It modulates receptor activity, which can influence neurotransmitter systems and biochemical pathways associated with mood regulation and other physiological responses.

Antidepressant and Anxiolytic Effects

Studies have highlighted the potential of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol in alleviating symptoms of depression and anxiety. Its ability to modulate serotonin and norepinephrine levels suggests a mechanism similar to that of established antidepressants.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. For instance, research has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-(4-chlorophenyl)propan-1-olAmino alcohol with para-chloro substitutionModerate antidepressant effects
2-Amino-3-(2-bromophenyl)propan-1-olAmino alcohol with ortho-bromo substitutionLower antimicrobial activity
2-Amino-3-(3-chlorophenyl)propan-1-olSimilar structure with different chlorine positionEnhanced receptor modulation

Case Studies

Several studies have explored the therapeutic potential of 2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol:

  • Antidepressant Activity : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. This suggests its efficacy as a potential antidepressant agent.
  • Antimicrobial Efficacy : In vitro assays indicated that the compound effectively inhibited bacterial growth within hours, showcasing its rapid action against pathogens like E. coli and S. aureus .

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